molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

Cat. No.: B12088005
M. Wt: 261.62 g/mol
InChI Key: IMIYFBGJPBQBOJ-UHFFFAOYSA-N
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Description

Pyridazinediones-derivative-1 is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. Pyridazinediones, specifically, have carbonyl groups at the 3 and 6 positions of the ring. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridazinediones-derivative-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions yields pyridazinedione derivatives . Another method involves the use of microwave-assisted synthesis, which offers eco-friendly and efficient yields .

Industrial Production Methods

Industrial production of pyridazinediones-derivative-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridazinediones-derivative-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridazinediones-derivative-1 can yield pyridazinedione oxides, while reduction can produce pyridazinedione alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their function and activity .

Properties

Molecular Formula

C11H4ClN3O3

Molecular Weight

261.62 g/mol

IUPAC Name

7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

InChI

InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)

InChI Key

IMIYFBGJPBQBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O

Origin of Product

United States

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